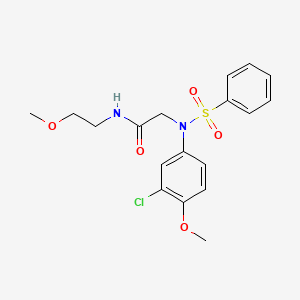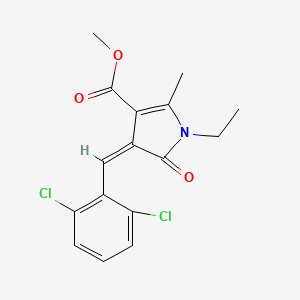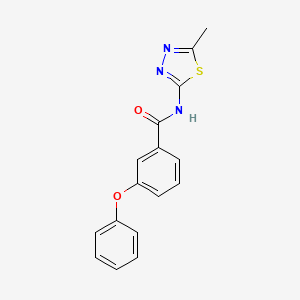![molecular formula C16H19NO B5018770 N-(4-methylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5018770.png)
N-(4-methylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide, also known as MT-45, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s and has since gained popularity as a research chemical. MT-45 is a member of the tricyclic family of opioids and is structurally similar to other opioids such as fentanyl and methadone.
Mechanism of Action
N-(4-methylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide acts as an agonist at the mu-opioid receptor, which is located in the brain and spinal cord. When this compound binds to this receptor, it activates a series of biochemical pathways that lead to the release of neurotransmitters such as dopamine and serotonin. These neurotransmitters are responsible for the analgesic and euphoric effects of opioids.
Biochemical and Physiological Effects
This compound has been shown to have potent analgesic effects in animal models. It has also been shown to produce sedation, respiratory depression, and other typical opioid effects. However, the exact biochemical and physiological effects of this compound are not well understood and further research is needed to fully characterize its effects.
Advantages and Limitations for Lab Experiments
N-(4-methylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has high affinity for the mu-opioid receptor. However, there are also several limitations to its use. This compound is a synthetic opioid and its effects may not accurately reflect those of natural opioids such as morphine. Additionally, the potential for abuse and addiction associated with opioids must be taken into consideration when using this compound in laboratory experiments.
Future Directions
There are several potential future directions for research on N-(4-methylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide. One area of interest is the development of new opioid drugs based on the structure of this compound. Another area of interest is the investigation of the long-term effects of this compound on the brain and body. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-(4-methylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide involves the reaction of 3-aminotricyclo[3.2.1.0~2,4~]octane with 4-methylbenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using a variety of techniques such as column chromatography and recrystallization.
Scientific Research Applications
N-(4-methylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has been used extensively in scientific research to study the opioid receptor system. It has been shown to have high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. This compound has also been used to study the effects of opioids on the central nervous system and to investigate the potential for developing new opioid drugs.
properties
IUPAC Name |
N-(4-methylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-9-2-6-12(7-3-9)17-16(18)15-13-10-4-5-11(8-10)14(13)15/h2-3,6-7,10-11,13-15H,4-5,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMNGBCXLDPFQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2C3C2C4CCC3C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 1-{[(2,4-dimethylphenyl)amino]carbonyl}-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B5018701.png)

![3-(3-{1-[3-(4-morpholinyl)propyl]-1H-pyrazol-3-yl}phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5018710.png)
![diethyl [3-(3-methylphenoxy)propyl]malonate](/img/structure/B5018716.png)



![4-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B5018740.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5018753.png)
![1-[4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5018778.png)
![3-{[(4-methyl-2-pyridinyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5018780.png)
![1-[(1-{[6-(1-azepanyl)-3-pyridinyl]carbonyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5018789.png)